Dihydrocubebin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

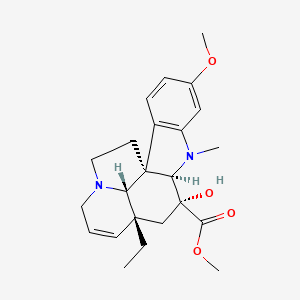

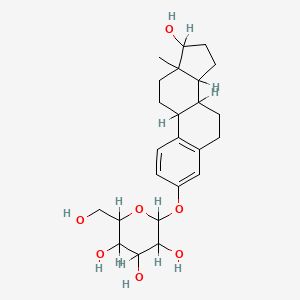

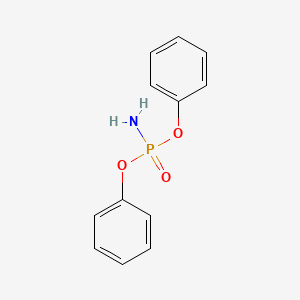

Dihydrocubebin is an organic compound that belongs to the class of dibenzylbutanediol lignans . It has been detected in several different foods, such as sorghums (Sorghum bicolor), annual wild rice (Zizania aquatica), and ryes (Secale cereale) . It is isolated from Piper cubeba and serves as a potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4) .

Synthesis Analysis

The asymmetric synthesis of Dihydrocubebin was accomplished in eight steps with an overall yield of 40% . This approach involves the highly diastereoselective and enantioselective construction of a trans-substituted 2,3-dibenzylbutyrolactone through an asymmetric Michael addition of an enantiopure lithiated aminonitrile to 5H-furan-2-one .Molecular Structure Analysis

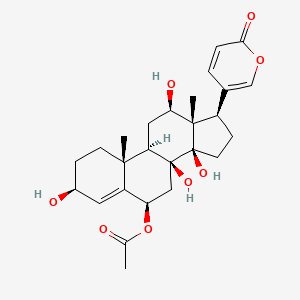

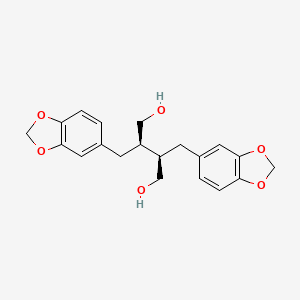

Dihydrocubebin has a molecular formula of C20H22O6 . It contains a total of 51 bonds; 29 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis

Dihydrocubebin has an average mass of 358.385 Da and a mono-isotopic mass of 358.141632 Da . It is soluble in water at 1.552 mg/L at 25 °C . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications

Oxidative Transformations

Dihydrocubebin undergoes various oxidative transformations, which have been extensively studied. For instance, its treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in different acidic environments leads to the formation of various compounds, such as 2-aryltetrahydrofuran and dibenzocyclooctadiene. These transformations are significant in organic chemistry for understanding reaction mechanisms and synthesizing new compounds (Pelter, Ward, Venkateswarlu, & Kamakshi, 1991).

Medicinal Plant Constituent

Dihydrocubebin was identified as a new lignan from the leaves of Piper guineense, a West African medicinal plant. Its characterization enhances the understanding of the chemical composition of medicinal plants, which is crucial for pharmacological studies and drug development (Dwuma-Badu, Ayim, & Dabra, 1975).

Enzyme Catalysis in Synthesis

Dihydrocubebin has been used in enzyme-catalyzed esterification processes. For example, its racemic form was enantioselectively esterified using lipases, leading to the synthesis of optically active compounds like (S,S)-(+)-hinokinin. This demonstrates dihydrocubebin's role in facilitating enzyme-catalyzed reactions, which are important in synthetic organic chemistry (Morimoto, Nagai, & Achiwa, 2005).

Antimycobacterial Activity

A study on the antimycobacterial activity of dihydrocubebin, extracted from Piper cubeba, revealed its potential in combating Mycobacterium strains. This research indicates the possible use of dihydrocubebin and its derivatives in developing new treatments against tuberculosis (De Laurentiz et al., 2015).

Synthesis of Ariensin

Dihydrocubebin was also obtained as an intermediate in the synthesis of ariensin, a lignan found in BURSERA ARIENSIS. This synthesis pathway contributes to the understanding of natural product synthesis and the discovery of bioactive compounds (Burke & Stevenson, 1985).

Safety and Hazards

properties

CAS RN |

24563-03-9 |

|---|---|

Product Name |

Dihydrocubebin |

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |

InChI |

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1 |

InChI Key |

JKCVMTYNARDGET-HOTGVXAUSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO |

SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

Other CAS RN |

24563-03-9 |

synonyms |

1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)- dihydrocubebin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.